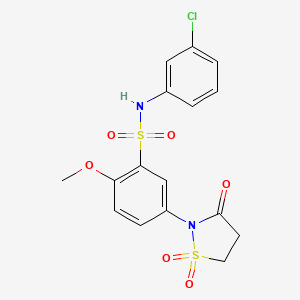![molecular formula C16H12F3N3O B2786779 N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide CAS No. 1396748-70-1](/img/structure/B2786779.png)
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. It is a small molecule inhibitor that has been shown to have promising effects on various cellular processes, including inflammation, apoptosis, and cell proliferation. In
作用機序
Target of Action
The primary targets of the compound “N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide” are currently unknown. The compound is a derivative of pyrazolo[1,5-a]pyridine , a class of compounds known for their diverse biological activities.
Mode of Action
Pyrazolo[1,5-a]pyridine derivatives have been reported to exhibit antimicrobial activity . They inhibit the growth of antibiotic-resistant Gram-positive bacteria and prevent the development of biofilms . The exact interaction of this compound with its targets, leading to these effects, is yet to be elucidated.
Biochemical Pathways
Pyrazolo[1,5-a]pyridine derivatives are synthesized via a [3 + 2]-cycloaddition of N-aminopyridinium ylides . The resulting compounds can affect various biochemical pathways depending on their specific structures and targets.
Result of Action
Some pyrazolo[1,5-a]pyridine derivatives have been reported to inhibit the growth of antibiotic-resistant gram-positive bacteria and prevent the development of biofilms .
実験室実験の利点と制限
One of the main advantages of using N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide in lab experiments is its specificity towards specific signaling pathways. This allows for targeted inhibition of specific cellular processes, which can be useful in investigating the role of these processes in disease states. However, one limitation of using this compound is its potential toxicity. It has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for the use of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide in biomedical research. One potential direction is its use in combination with other inhibitors to target multiple signaling pathways simultaneously. This can potentially enhance its efficacy in the treatment of various diseases. Additionally, further studies are needed to investigate its potential applications in other disease states, such as neurodegenerative diseases. Finally, the development of more specific and less toxic derivatives of this compound can potentially enhance its usefulness in lab experiments and clinical applications.
合成法
The synthesis of N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide involves a multi-step process that requires expertise in organic chemistry. The initial step involves the preparation of 3-amino-4-(trifluoromethyl)benzoic acid, which is then reacted with 3-bromo-5-chloropyrazole to form N-(3-bromo-5-chloropyrazol-1-yl)-3-(trifluoromethyl)benzamide. This intermediate is then reacted with sodium hydride and 3-iodopyridine to form the final product, this compound.
科学的研究の応用
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in biomedical research. It has been shown to have promising effects on various cellular processes, including inflammation, apoptosis, and cell proliferation. It has been used in several studies to investigate the role of specific signaling pathways in disease states such as cancer.
特性
IUPAC Name |
N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3O/c17-16(18,19)13-6-4-11(5-7-13)15(23)20-9-12-10-21-22-8-2-1-3-14(12)22/h1-8,10H,9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BARIZSIZXJEKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

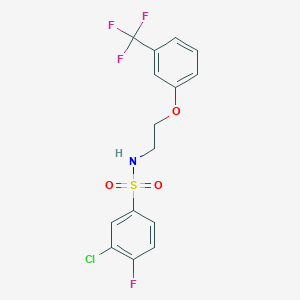
![N-(4-{[(Z)-(1-benzyl-2,2-dioxido-4-oxo-1,4-dihydro-3H-thieno[3,2-c][1,2]thiazin-3-ylidene)methyl]amino}phenyl)acetamide](/img/structure/B2786698.png)
![3-{[1-(1H-indole-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2786699.png)
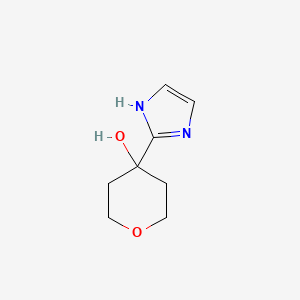
![1-Azaspiro[4.6]undecane-2,4-dione](/img/structure/B2786701.png)
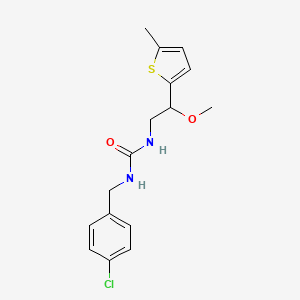



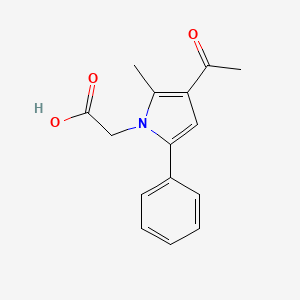
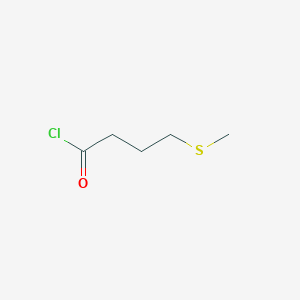
![N-{2-[(4-chlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro-4-quinazolinyl}-N,N-dimethylamine](/img/structure/B2786711.png)
![N1-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2786714.png)
